4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid
Description
4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid is a piperazine-containing benzoic acid derivative with a 2-methoxyphenyl substituent on the piperazine ring. This compound is structurally characterized by a central piperazine moiety linked to a benzoic acid group via a methylene bridge. The 2-methoxyphenyl group introduces electron-donating properties, which may influence receptor-binding affinity or solubility.
Properties
IUPAC Name |
4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-24-18-5-3-2-4-17(18)21-12-10-20(11-13-21)14-15-6-8-16(9-7-15)19(22)23/h2-9H,10-14H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXOKVXKHGAASR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204611 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-methoxyphenylamine with piperazine in the presence of a suitable catalyst to form 4-(2-methoxyphenyl)piperazine.
Alkylation: The next step is the alkylation of 4-(2-methoxyphenyl)piperazine with a suitable alkylating agent, such as benzyl chloride, to form 4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}benzyl chloride.
Hydrolysis: The final step involves the hydrolysis of 4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}benzyl chloride to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of high-pressure reactors and continuous flow systems, to enhance yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for research and development.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Receptor Ligands
One of the primary applications of 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid is its role as a ligand for various neurotransmitter receptors, particularly dopamine and serotonin receptors. The compound has demonstrated selective binding affinity towards the dopamine D3 receptor, which is implicated in several neuropsychiatric disorders.
- Dopamine D3 Receptor : Research indicates that derivatives of this compound can serve as selective ligands for the dopamine D3 receptor, which is crucial in the treatment of conditions such as schizophrenia and addiction. The structure-activity relationship (SAR) studies have shown that modifications to the piperazine ring and linking chains can significantly influence receptor binding affinities .
- Serotonin Receptors : Additionally, derivatives have been explored for their interactions with serotonin 5-HT_1A receptors, showing potential for antidepressant and anxiolytic effects .
Crystal Structure Analysis
Crystal structure studies have provided insights into the intermolecular interactions within this compound. For instance, studies have highlighted the presence of hydrogen bonding interactions that stabilize its crystal form, which can be crucial for understanding its biological activity and optimizing its pharmacological properties .
Pharmaceutical Intermediates
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its functional groups allow it to participate in further chemical reactions to produce more complex molecules used in drug development.
Applications in Drug Development
Several studies have demonstrated that modifications to the core structure can lead to new compounds with enhanced biological activities. For example, research has shown that modifying the methoxy group or altering the piperazine substituents can yield compounds with improved selectivity and potency against specific receptors .
Summary Table of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Medicinal Chemistry | Dopamine D3 receptor ligands | Potential treatment for neuropsychiatric disorders |
| Serotonin 5-HT_1A receptor ligands | Potential antidepressant effects | |
| Synthesis | Pharmaceutical intermediates | Key building block for drug development |
| Structural Studies | Crystal structure analysis | Insights into intermolecular interactions |
Mechanism of Action
The mechanism of action of 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate neurotransmitter release and influence various physiological processes. The exact pathways and molecular targets involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride
2-(4-Methylpiperazin-1-ylmethyl)benzoic Acid (CAS 106261-48-7)
- Structure : Piperazinylmethyl group at the ortho position of benzoic acid.
2-(4-Ethylpiperazin-1-ylmethyl)benzoic Acid (CAS 185963-32-0)
- Structure : Ethyl substituent on piperazine.
- Properties : Increased lipophilicity compared to methyl analogs .
Substituent Variations on the Aromatic Ring
3-(4-Methylpiperazin-1-yl)benzoic Acid (CAS 215309-01-6)
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium Trifluoroacetate
- Structure : Fluorobenzoyl and hydroxyphenyl groups introduce polar and hydrogen-bonding capabilities.
- Synthesis : Prepared via multi-step reactions involving TFA and column chromatography .
Functional Group Modifications
3-{[4-(tert-Butoxycarbonyl)piperazin-1-yl]methyl}benzoic Acid (CAS 500013-38-7)
4-{4-[(tert-Butylcarbamoyl)methyl]piperazin-1-yl}-3-(4-fluorobenzenesulfonamido)benzoic Acid
- Structure : Incorporates sulfonamide and carbamoyl groups.
- Pharmacological Relevance: Potential kinase inhibitor due to fluorobenzenesulfonamido moiety .
Physicochemical and Pharmacological Data
Biological Activity
4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid is a piperazine derivative that has garnered interest for its diverse biological activities. This compound exhibits potential therapeutic properties, particularly in the fields of neurology and pharmacology. Its mechanism of action primarily involves interaction with the alpha1-adrenergic receptor (α1-AR) and inhibition of acetylcholinesterase, which are crucial for various physiological processes.
Target Receptors
The primary target for this compound is the alpha1-adrenergic receptor (α1-AR) . This interaction leads to several physiological effects, notably the contraction of smooth muscles in blood vessels and the prostate, which can have implications for treating conditions like benign prostatic hyperplasia and hypertension.
Enzyme Inhibition
In addition to its receptor activity, this compound acts as an inhibitor of acetylcholinesterase , an enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound potentially enhances cholinergic signaling, which can be beneficial in treating neurodegenerative diseases such as Alzheimer's disease.
Biochemical Pathways
The compound's action influences various biochemical pathways, particularly those involving neurotransmitter signaling. Its ability to modulate these pathways suggests applications in both biological research and medicinal chemistry .
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied using in silico methods, including molecular dynamics simulations. These studies indicate favorable absorption and distribution characteristics, although specific details on metabolism and excretion remain to be fully elucidated.
Medicinal Chemistry
This compound is being investigated for its potential therapeutic applications in treating neurological disorders. Its unique structure allows for modifications that could enhance efficacy and reduce side effects compared to existing treatments.
Biological Studies
In vitro studies have demonstrated that this compound influences cellular processes and signaling pathways, making it a valuable tool for biological research aimed at understanding cell signaling dynamics and drug interactions .
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | Therapeutic Use |
|---|---|---|
| Trazodone | Serotonin antagonist | Antidepressant |
| Naftopidil | α1-AR antagonist | Benign prostatic hyperplasia |
| Urapidil | α1-AR antagonist | Hypertension |
| This compound | α1-AR agonist & acetylcholinesterase inhibitor | Neurological disorders |
This table highlights how this compound stands out due to its dual mechanism involving both receptor modulation and enzyme inhibition.
Study on Neurological Effects
In a recent study, the impact of this compound on neuronal cultures was evaluated. Results indicated that the compound significantly enhanced neuronal survival in models of oxidative stress, suggesting its potential as a neuroprotective agent. The study also noted increased levels of acetylcholine in treated cultures, corroborating its role as an acetylcholinesterase inhibitor .
Antimicrobial Activity
Another investigation focused on the antimicrobial properties of the compound. It exhibited moderate activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. This suggests potential applications in developing new antimicrobial agents based on its structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
